2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Overview
Description
2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.13140809 g/mol and the complexity rating of the compound is 501. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as hemoglobin subunits .
Mode of Action
It’s known that compounds with similar structures, such as aldehydes and ketones, can react with amines to form imine derivatives, also known as schiff bases . These reactions are acid-catalyzed and reversible .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share some structural similarities with this compound, have been found to exhibit a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuropeptide FF receptors, which are involved in pain modulation and opioid tolerance . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the metabolic pathways in cells, leading to changes in metabolite levels and metabolic flux . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active sites of enzymes, inhibiting their activity and thereby altering metabolic processes . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in sustained alterations in cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that increasing the dosage of the compound can result in dose-dependent inhibition of specific cellular processes, such as tiller production in plants . Additionally, high doses may cause toxicity, leading to cell death and other adverse effects.
Metabolic Pathways
2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the biosynthesis of amino acids, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2’-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-27-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(25)26/h3-14H,2H2,1H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPLKLXJZZOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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